Acetic acid, (ethoxyimino)-, ethyl ester
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Overview
Description
Acetic acid, (ethoxyimino)-, ethyl ester is an organic compound with the molecular formula C6H12O3. It is an ester derived from acetic acid and ethoxyimino, with an ethyl group attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (ethoxyimino)-, ethyl ester typically involves the esterification reaction between acetic acid and ethanol in the presence of an acid catalyst. The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Concentrated sulfuric acid is commonly used as the catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (ethoxyimino)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Acetic acid, (ethoxyimino)-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, (ethoxyimino)-, ethyl ester involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of acetic acid and ethanol . In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: An ester formed from acetic acid and ethanol, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Butyl propionate: An ester used in the production of perfumes and as a solvent.
Uniqueness
Acetic acid, (ethoxyimino)-, ethyl ester is unique due to its specific structure and reactivity. Its ethoxyimino group imparts distinct chemical properties, making it valuable in specialized applications in chemistry and industry .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl 2-ethoxyiminoacetate |
InChI |
InChI=1S/C6H11NO3/c1-3-9-6(8)5-7-10-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
OOGIESXDYGABFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NOCC |
Origin of Product |
United States |
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